molecular formula C25H24N4O B2933301 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one CAS No. 303023-23-6

4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one

Cat. No.: B2933301
CAS No.: 303023-23-6
M. Wt: 396.494
InChI Key: IPJQOLRBKCJZPE-UHFFFAOYSA-N
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Description

4-(Bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one is a structurally complex imidazolone derivative characterized by a central imidazol-5(4H)-one core substituted with a bis(p-tolylamino)methylene group at position 4 and a p-tolyl group at position 2.

Properties

IUPAC Name

4-hydroxy-N,N',2-tris(4-methylphenyl)-1H-imidazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-16-4-10-19(11-5-16)23-28-22(25(30)29-23)24(26-20-12-6-17(2)7-13-20)27-21-14-8-18(3)9-15-21/h4-15,30H,1-3H3,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTJYGYJTGGZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(bis(p-tolylamino)methylene)-2-(p-tolyl)-1H-imidazol-5(4H)-one , often referred to as a bis(p-tolylamino) imidazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4OC_{20}H_{22}N_4O with a molecular weight of approximately 350.42 g/mol. The structure features two p-tolyl groups attached to a central imidazole ring, contributing to its unique physicochemical properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H22N4OC_{20}H_{22}N_4O
Molecular Weight350.42 g/mol
Melting PointNot extensively reported
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation . The specific mechanism for this compound remains under investigation, but it is hypothesized that the p-tolyl groups enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Properties

Imidazole derivatives have also shown promising antimicrobial activity against various bacterial strains. In vitro studies have reported that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis .

The proposed mechanism of action for this compound involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes critical for tumor growth or bacterial survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interference with Cell Signaling Pathways : Disruption of pathways such as PI3K/Akt or MAPK can influence cell survival and proliferation.

Case Study 1: Anticancer Effects

In a recent study, a series of bis(p-tolylamino) imidazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that these compounds exhibited IC50 values in the micromolar range, showcasing their potential as anticancer agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of related imidazole compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting a promising alternative for treating resistant bacterial infections .

Chemical Reactions Analysis

Cyclocondensation with Aromatic Aldehydes

The compound undergoes cyclocondensation with substituted benzaldehydes (e.g., p-chlorobenzaldehyde) under acidic conditions to form arylidene derivatives. For example:

  • Reaction : Treatment with p-chlorobenzaldehyde in glacial acetic acid yields 3-arylidene derivatives.
  • Key Data :
    • Yield : 65–70%
    • IR : Disappearance of NH stretch (~3194 cm⁻¹) and appearance of C=N stretch (~1580 cm⁻¹).
    • ¹H NMR : Aromatic proton multiplet at δ 7.12–8.62 ppm and imine proton at δ 8.10 ppm .

Hydrazone Formation

Reaction with hydrazine derivatives produces hydrazone-linked analogs:

  • Reaction : Interaction with p-chlorophenyl diazonium chloride in DMF forms hydrazone derivatives.
  • Key Data :
    • Yield : 55–60%
    • MS : Molecular ion peaks at m/z 586 [M⁺] and 553 [M⁺ – Cl].
    • Elemental Analysis :
      Calculated (%)Found (%)
      C: 63.52C: 63.32
      N: 7.17N: 7.00
      S: 16.41S: 16.21

Nucleophilic Substitution with Carbon Disulfide

The imidazolone reacts with carbon disulfide in basic media to generate dithiocarbamate intermediates:

  • Reaction : Treatment with CS₂ in DMF/KOH yields potassium dithiocarbamate salts, which acidify to thioamide derivatives.
  • Key Data :
    • IR : C=S stretch at 1271 cm⁻¹ and retained C=O at 1682 cm⁻¹.
    • ¹³C NMR : δ 167.0 ppm (C=S) and δ 176.4 ppm (C=O) .

S-Alkylation with Phenacyl Bromide

The sulfur atom in dithiocarbamate derivatives undergoes alkylation:

  • Reaction : Intermediate dithiocarbamates react with phenacyl bromide to form thiazolidinone derivatives.
  • Key Data :
    • Yield : 71–88%
    • ¹H NMR : Phenacyl protons at δ 4.01 ppm (CH₂) and δ 8.05–7.37 ppm (Ar-H).
    • LC-MS : m/z 587 [M+1]⁺ .

Coordination with Metal Ions

The imino and carbonyl groups facilitate metal coordination:

  • Reaction : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol.
  • Key Features :
    • Crystal Structure : Dihedral angle of 32.92° between phenyl and pyrazole rings.
    • Hydrogen Bonding : C–H···N (2.58 Å) and C–H···O (2.42 Å) interactions stabilize the lattice .

Microwave-Assisted Cyclization

Under microwave irradiation, the compound undergoes intramolecular cyclization to yield fused heterocycles:

  • Reaction : Heating in diphenyl ether with 2-chlorobenzoic acid catalyst produces quinolinone derivatives.
  • Key Data :
    • Yield : 70%
    • MP : 266.5–267.8°C
    • IR : C=O stretch at 1700 cm⁻¹ .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Melting Points: Target Compound: No direct melting point data are available. However, analogs with bulky aromatic substituents (e.g., benzo[b]thiophen-3-ylmethylene) exhibit high melting points (e.g., 275–277°C for compound 5a in ), suggesting that the bis(p-tolylamino)methylene group may similarly elevate melting points due to increased molecular rigidity and van der Waals interactions . Comparison: Compounds with smaller substituents, such as methylthio (e.g., 3a in , m.p. 276–278°C), show comparable thermal stability, indicating that both aromatic and sulfur-containing groups contribute to high melting points .
  • Solubility: The p-tolyl groups in the target compound likely reduce solubility in polar solvents compared to analogs with morpholino or piperidinyl substituents (e.g., 5d in , m.p. 165–168°C), which have enhanced solubility in alcohols and DMF due to their tertiary amine moieties .

Spectral Characteristics

  • IR Spectroscopy: The bis(p-tolylamino)methylene group is expected to show strong N–H stretching (≈3300 cm⁻¹) and C=N/C=O absorption (≈1700–1600 cm⁻¹), similar to compounds like 3a (: 1701 cm⁻¹ for C=O) and 5a (: 1704 cm⁻¹) . Differences in aromatic C–H bending (≈750–850 cm⁻¹) may arise from the para-methyl substitution on the phenyl rings .
  • NMR Spectroscopy :

    • The p-tolyl groups would produce distinct ¹H-NMR signals: aromatic protons at δ ≈7.1–7.3 ppm (doublets, J ≈8.4 Hz) and methyl protons at δ ≈2.3 ppm (singlet). This contrasts with benzo[b]thiophene-containing analogs (e.g., 3a in : δ 8.94 ppm for Ar–CH) .

Data Tables

Table 1. Comparative Physical Properties of Selected Imidazolone Derivatives

Compound Substituents Melting Point (°C) Key IR Absorptions (cm⁻¹) Reference
Target Compound Bis(p-tolylamino)methylene, p-tolyl N/A ~1700 (C=O), ~3300 (N–H) Inferred
3a () Benzo[b]thiophene, methylthio 276–278 1701 (C=O)
5a () Benzo[b]thiophene, piperidinyl 275–277 1704 (C=O)
5d () Benzo[b]thiophene, piperidinyl, methyl 165–168 1707 (C=O)

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